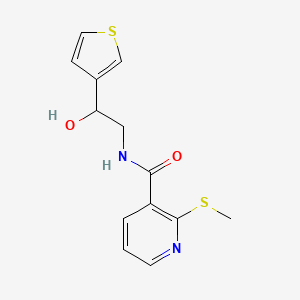

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(methylthio)nicotinamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-3-ylethyl)-2-methylsulfanylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S2/c1-18-13-10(3-2-5-14-13)12(17)15-7-11(16)9-4-6-19-8-9/h2-6,8,11,16H,7H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNLVTIYDHJWMJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NCC(C2=CSC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(methylthio)nicotinamide typically involves multi-step organic reactions One common approach is to start with the nicotinamide core and introduce the hydroxyethyl group through a nucleophilic substitution reaction The thiophene ring can be attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent recycling and minimizing waste, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The nitro group on the nicotinamide core can be reduced to an amine.

Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Introduction of various substituents on the thiophene ring.

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(methylthio)nicotinamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe in biochemical assays due to its unique structural features.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, modulating their activity. The hydroxyethyl and thiophene groups can enhance its binding affinity and specificity, while the methylthio group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Nicotinamide Derivatives

a. N-(thiophen-2-yl)nicotinamide derivatives ():

Compounds such as 4a–4s in feature a thiophen-2-yl group directly linked to the amide nitrogen, contrasting with the thiophen-3-yl substitution in the target compound. Key structural and functional differences include:

- Substituent Position on Thiophene : Thiophen-2-yl vs. thiophen-3-yl alters steric and electronic interactions. For example, compound 4a (EC₅₀ = 1.2 μg/mL against Botrytis cinerea) demonstrates high fungicidal activity, suggesting that the thiophene ring position influences target binding .

- Pyridine Substituents: The target compound’s 2-(methylthio) group differs from chloro, bromo, or cyano groups in 4a–4d. Electron-withdrawing groups (e.g., Cl, Br) in 4a–4c enhance fungicidal activity, while the methylthio group may offer metabolic stability or modulate lipophilicity .

b. N-(3-Chloro-2-methylphenyl)-2-hydroxynicotinamide (): This compound substitutes the hydroxyethyl-thiophen group with a chloro-methylphenyl moiety.

Functional Group Comparisons

a. Hydroxyethyl vs. Aryl Groups (): The hydroxyethyl group in the target compound contrasts with aryl substituents in ’s 2-oxoindoline derivatives (e.g., 2, 18, 15).

b. Methylthio (-SMe) vs. Halogen Substituents ():

- Methylthio in Quinolones (): N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] piperazinylquinolones show enhanced antibacterial activity (MIC = 0.5 μg/mL against S. aureus), suggesting that sulfur-containing groups improve membrane penetration or enzyme binding .

- Halogens in Nicotinamides () : Bromo/chloro substituents in 4b–4d increase fungicidal potency (EC₅₀ = 0.8–1.5 μg/mL) but may elevate toxicity risks compared to methylthio .

Research Implications

- Antifungal Potential: Structural similarities to 4a–4s suggest the target compound could exhibit fungicidal activity, but thiophen-3-yl and methylthio groups may shift the spectrum of activity .

- Metabolic Stability : The hydroxyethyl group may improve solubility but could increase susceptibility to oxidation compared to halogenated analogs .

Biological Activity

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(methylthio)nicotinamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a nicotinamide core with a hydroxyethyl group and a thiophene ring, contributing to its unique chemical properties. The presence of a methylthio group enhances its pharmacokinetic profile, potentially improving bioavailability and interaction with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1251686-03-9 |

| Molecular Formula | C13H14N2O2S2 |

| Molecular Weight | 286.39 g/mol |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The hydroxyethyl and thiophene groups are thought to enhance binding affinity to molecular targets, while the methylthio group may influence metabolic stability.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.

- Receptor Modulation : It may interact with receptors involved in neurotransmission or cell signaling.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. Studies have shown that derivatives can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For example, analogs have demonstrated IC50 values in the low micromolar range, indicating potent activity.

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory properties. Similar compounds have been shown to reduce pro-inflammatory cytokine levels in vitro, which may be relevant for conditions such as rheumatoid arthritis or inflammatory bowel disease.

Case Studies

-

In Vitro Studies : A study examining the effects of this compound on cancer cell lines revealed significant inhibition of cell growth at concentrations below 10 µM. This suggests a promising therapeutic index for further development.

- Findings : Significant reduction in cell viability was observed, with a notable increase in apoptosis markers.

- Molecular Docking Studies : Computational studies have predicted favorable binding interactions between this compound and various protein targets involved in cancer progression. These findings support further experimental validation of its therapeutic potential.

Research Applications

This compound has potential applications across various fields:

- Medicinal Chemistry : As a lead compound for developing new anticancer agents.

- Biochemistry : As a probe for studying enzyme mechanisms or receptor interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.